4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one
Overview
Description
4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group and the piperazinone ring contributes to its distinct characteristics, making it valuable in research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone are the intracellular lipid-binding proteins CRABP2 and FABP5 . These proteins play a crucial role in the regulation of cellular processes such as proliferation, invasion, and migration .
Mode of Action
The compound interacts with its targets, leading to changes in their expression levels. Specifically, it has been found to upregulate the expression of CRABP2 and downregulate the expression of FABP5 . This independent regulation of CRABP2 and FABP5 is a key aspect of the compound’s mode of action .
Biochemical Pathways
The compound affects the biochemical pathways associated with CRABP2 and FABP5. The upregulation of CRABP2 can inhibit the proliferation of certain cells . On the other hand, the downregulation of FABP5 can inhibit the invasion and migration of cells . The downstream effects of these changes include alterations in cellular processes such as proliferation, invasion, and migration .
Pharmacokinetics
It is known that the compound has a strong inhibitory effect on proliferation, particularly in cells where crabp2 and fabp5 are highly expressed . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of the compound’s action is a decrease in the proliferation, invasion, and migration of certain cells . This is achieved through the upregulation of CRABP2 and the downregulation of FABP5 . These changes in gene expression lead to alterations in cellular processes, potentially making the compound a useful tool in the treatment of conditions characterized by abnormal cell proliferation, invasion, and migration .
Biochemical Analysis
Biochemical Properties
4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, modulating their activity and function. For instance, it has been shown to inhibit the proliferation, invasion, and migration of breast cancer cells by independently regulating cellular retinoic acid-binding protein 2 (CRABP2) and fatty acid-binding protein 5 (FABP5) . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, the compound has been observed to inhibit cell proliferation and induce differentiation . This suggests that 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone can alter cellular behavior, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to regulate CRABP2 and FABP5 independently is a key aspect of its molecular mechanism . These interactions result in the modulation of cellular processes, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of cancer cell proliferation . Understanding these temporal effects is crucial for optimizing its use in research and therapy.
Dosage Effects in Animal Models
The effects of 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing side effects.
Metabolic Pathways
4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to modulate fatty acid metabolism through its interaction with FABP5 is a notable example . These interactions highlight the compound’s potential impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic use .
Subcellular Localization
The subcellular localization of 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s effectiveness in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with a suitable piperazine derivative. This reaction is often carried out in the presence of a base such as potassium carbonate, followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted piperazinone derivatives .
Scientific Research Applications
4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-trifluoromethyl-phenyl retinate: Another compound with a trifluoromethyl group, known for its anticancer properties.
9,9-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene: A fluorinated diamine monomer used in the synthesis of polyimides.
Uniqueness
4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one stands out due to its unique combination of the trifluoromethyl group and the piperazinone ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)8-5-7(15)1-2-9(8)17-4-3-16-10(18)6-17/h1-2,5H,3-4,6,15H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGHCJFTAUWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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